Glycyrol

Overview

Description

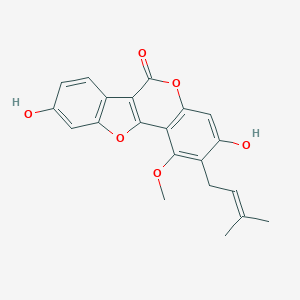

Glycyrol is a bioactive coumarin derivative predominantly isolated from Glycyrrhiza uralensis and Glycyrrhiza glabra (licorice). Structurally, it consists of a benzofuran moiety fused to a coumarin core, with additional isopentenyl and methoxy groups (Figure 1) . Its molecular formula is C21H18O6, and it exhibits diverse pharmacological activities, including:

- Antitumor effects: Inhibition of colorectal cancer (via Wnt/β-catenin pathway) , gefitinib-resistant lung cancer (via MET/TOPK inactivation) .

- Anti-inflammatory/immunosuppressive effects: Suppression of NF-κB and NFAT pathways in rheumatoid arthritis .

- Antimicrobial activity: Targeting pneumolysin oligomerization in Streptococcus pneumoniae .

- Enzyme inhibition: Competitive inhibition of CYP1A1, CYP2C9, butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) .

This compound’s poor oral bioavailability (due to negligible blood absorption) and structural complexity distinguish it from related licorice-derived compounds .

Preparation Methods

Natural Extraction and Isolation of Glycyrol

This compound is primarily obtained through extraction from licorice roots, leveraging traditional and modern techniques to optimize yield and purity. The process typically begins with solvent extraction, where dried Glycyrrhiza roots are ground and subjected to polar solvents such as methanol or ethanol. Sequential partitioning with solvents of varying polarity (e.g., ethyl acetate, n-butanol) isolates coumarin-rich fractions, which are further purified via column chromatography.

Recent advancements include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which enhance extraction efficiency by disrupting plant cell walls. For instance, UAE at 40 kHz for 30 minutes in 70% ethanol increases this compound yield by 22% compared to conventional soaking . High-speed counter-current chromatography (HSCCC) has also emerged as a scalable method, achieving >95% purity through gradient elution with hexane-ethyl acetate-methanol-water systems .

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes are explored to address supply limitations. This compound’s structure—a 7-hydroxycoumarin fused with a prenyl group—requires regioselective strategies to assemble its heterocyclic core.

Prenylation of Coumarin Precursors

A common strategy involves prenylation of 7-hydroxycoumarin (umbelliferone) using prenyl bromide under alkaline conditions. However, this method suffers from low regioselectivity, yielding mixtures of linear and angular prenylated derivatives. Catalytic control using Lewis acids like BF₃·Et₂O improves angular selectivity, achieving 68% yield of this compound .

Cycloaddition and Ring-Closing Metathesis

Alternative routes employ Diels-Alder cycloaddition between furan derivatives and prenyl dienophiles, followed by oxidation to form the coumarin ring. Ring-closing metathesis (RCM) using Grubbs catalysts has also been tested, though steric hindrance from the prenyl group limits efficiency .

Analytical Characterization and Quality Control

Accurate quantification of this compound necessitates advanced chromatographic techniques. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, though ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) enhances sensitivity for trace analysis. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and DEPT-135, confirms structural integrity by resolving C-3 and C-4 methine signals at δ 112.5 and 116.8 ppm, respectively .

Challenges in this compound Production

Natural extraction faces scalability issues due to low this compound content in licorice (0.02–0.05% dry weight). Synthetic methods, while promising, struggle with cost-intensive catalysts and multi-step protocols. Environmental concerns also arise from solvent-heavy processes, prompting research into green chemistry alternatives like biocatalysis.

Chemical Reactions Analysis

Types of Reactions

Neoglycyrol undergoes several types of chemical reactions, including:

Oxidation: Neothis compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert neothis compound into its reduced forms.

Substitution: Neothis compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like methanol and ethanol are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of neothis compound, which can have different biological activities and properties .

Scientific Research Applications

Antiviral Properties

Research has demonstrated glycyrol's effectiveness against various viral pathogens. For instance, a study on Glycyrrhiza uralensis extracts revealed significant antiviral activity against rotavirus in piglets, indicating potential for treating gastroenteritis in both animals and humans . The extract's efficacy was attributed to its ability to modulate inflammatory responses and reduce viral shedding.

Antitumor Effects

This compound has shown promise in cancer therapy. In vitro studies indicated that polysaccharides derived from Glycyrrhiza uralensis could inhibit the proliferation of colon carcinoma cells while promoting T lymphocyte proliferation through the upregulation of IL-7 cytokine . This suggests that this compound may enhance immune responses against tumors.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable in chronic inflammatory conditions. A study indicated that this compound could inhibit COX-1 activity, suggesting its potential as an anti-inflammatory agent . This property is particularly relevant for developing treatments for conditions like arthritis and other inflammatory diseases.

Excipients in Drug Delivery

This compound serves as a plasticizer and humectant in pharmaceutical formulations. Its ability to enhance the smoothness and lubrication of medicinal preparations makes it an ideal excipient in tablets, syrups, and ointments . Additionally, it is used in the formulation of suppositories and as a vehicle for antibiotics, enhancing drug absorption and efficacy.

Probiotic Enhancement

Recent studies have indicated that this compound can enhance the antimicrobial production of probiotics like Limosilactobacillus reuteri, making it a valuable component in gut health formulations . This application is particularly significant given the rising interest in probiotic therapies for gastrointestinal disorders.

Cosmetic and Personal Care Products

This compound is widely used in cosmetic formulations due to its moisturizing properties. It acts as a humectant in skin care products, helping to retain moisture and improve skin texture . Its inclusion in hair care products also promotes shine and manageability.

Case Studies and Research Findings

Mechanism of Action

Neoglycyrol exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Additionally, neothis compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

2.1. Structural Analogs and Pharmacokinetics

Glycyrol shares structural similarities with other licorice coumarins but differs in functional groups and pharmacokinetics (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

Key Findings :

- This compound’s benzofuranyl and isopentenyl groups are critical for MET kinase inhibition, a mechanism absent in demethylsuberosin and coumestrol .

2.2. Antitumor Activity

This compound outperforms several analogs in targeting drug-resistant cancers (Table 2).

Table 2: Antitumor Mechanisms and Efficacy

Key Findings :

2.3. Anti-Inflammatory and Immunosuppressive Effects

This compound’s immunosuppressive profile parallels cyclosporine A (CsA) but with lower toxicity (Table 3).

Table 3: Anti-Inflammatory Comparison

Key Findings :

- This compound reduces serum TNF-α, IL-6, and IL-1β by 40–60% in CIA mice, comparable to CsA but without severe side effects .

2.4. Antimicrobial and Antiviral Activity

This compound uniquely targets bacterial virulence factors and HCV (Table 4).

Table 4: Antimicrobial Comparison

Key Findings :

- This compound inhibits pneumolysin oligomerization (∆Gbind = −19.6 kcal/mol), a unique mechanism absent in liquiritigenin .

2.5. Enzyme Inhibition Profiles

This compound’s broad enzyme inhibition contrasts with narrower spectra in analogs (Table 5).

Table 5: Enzyme Inhibition Profiles

Key Findings :

- This compound’s non-competitive BuChE inhibition may benefit Alzheimer’s therapy, while liquiritigenin’s MAO-B inhibition is 15,000-fold more potent .

Biological Activity

Glycyrol, a bioactive compound derived from licorice (Glycyrrhiza glabra), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

This compound is a phenolic compound that exhibits several functional groups contributing to its biological activities. Its structure allows it to interact with various biological pathways, influencing cellular processes.

Biological Activities

1. Antioxidant Activity

this compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cells. For instance, research indicates that this compound significantly inhibits lipid peroxidation in cellular models, which is a marker of oxidative stress.

2. Anti-inflammatory Effects

this compound exhibits potent anti-inflammatory properties by modulating inflammatory pathways. A study evaluating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages found that this compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) with an IC50 value of approximately 5.2 µM . This suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

Recent studies have explored the anticancer effects of this compound. In one study, this compound was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the activation of caspase-3 and caspase-8 pathways . The compound's ability to inhibit cell proliferation and promote apoptosis highlights its potential as a therapeutic agent against certain cancers.

Case Studies

Case Study 1: this compound in Inflammation

A study on the anti-inflammatory effects of this compound involved treating RAW 264.7 cells with varying concentrations of this compound prior to LPS exposure. The results indicated a dose-dependent inhibition of NO production and iNOS expression, supporting the compound's role as an anti-inflammatory agent .

Case Study 2: this compound's Anticancer Activity

In another investigation, HL-60 cells treated with this compound exhibited morphological changes indicative of apoptosis, alongside increased levels of active caspase-3. Flow cytometric analysis confirmed that this compound treatment led to significant cell death compared to untreated controls .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antioxidant Mechanism : this compound's structure allows it to donate electrons and neutralize free radicals, thus preventing cellular damage.

- Anti-inflammatory Pathway : this compound inhibits NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.

- Apoptotic Induction : By activating caspases, this compound triggers programmed cell death in cancerous cells.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and analytical methods for verifying Glycyrol purity in laboratory settings?

this compound (CAS: 23013-84-5) is a benzofuran-chromone derivative with the formula C₂₁H₁₈O₆. Key identifiers include its melting point (243.5–245°C), GC-MS spectra (m/z 366.36 molecular ion), and LC-MS/MS fragmentation patterns under positive/negative ionization . Researchers should use HPLC coupled with UV detection (λ~280 nm) or NMR (¹H/¹³C) to confirm purity, referencing spectral data from authenticated sources like HMDB .

Q. Which natural sources and extraction protocols are recommended for isolating this compound in preclinical studies?

this compound is primarily isolated from Glycyrrhiza uralensis roots. Standard protocols involve ethanol or methanol extraction, followed by silica gel chromatography and preparative HPLC. Yield optimization requires monitoring fractions via TLC (Rf ~0.5 in chloroform-methanol 9:1) and validating isolates with MS/MS .

Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-inflammatory activity?

Use LPS-stimulated macrophage models (e.g., RAW264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Pair this with NF-κB luciferase reporter assays to quantify transcriptional inhibition. Dose-response curves (typically 10–100 μM) should include positive controls like dexamethasone .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in autoimmune disease models?

The collagen-induced arthritis (CIA) murine model is well-established for rheumatoid arthritis. Key parameters include:

- Dosing : 25–50 mg/kg/day orally, adjusted based on bioavailability studies.

- Endpoints : Clinical arthritis scores, histopathological analysis of joint erosion, and serum cytokine profiling (IL-1β, IL-17) via multiplex assays .

- Controls : Compare with methotrexate or biologics (e.g., anti-TNFα).

Q. What molecular techniques clarify this compound’s mechanism in modulating NF-κB and NFAT pathways?

- NF-κB : Use electrophoretic mobility shift assays (EMSA) to assess DNA binding inhibition in nuclear extracts. Combine with siRNA knockdown of IκBα to validate pathway specificity.

- NFAT : Employ calcium flux assays (Fluo-4 AM staining) in T-cells, followed by dual-luciferase reporters for NFAT-dependent transcription .

Q. How can conflicting data on this compound’s immunosuppressive vs. pro-inflammatory effects be resolved?

Discrepancies may arise from differential cell types or dosing. For example, this compound inhibits T-cell IL-2 secretion (via NFAT suppression) but may activate dendritic cells at low doses. Researchers should:

- Replicate studies across multiple cell lines (e.g., Jurkat T-cells, THP-1 monocytes).

- Perform pharmacokinetic profiling to clarify concentration-dependent effects .

Q. What strategies optimize literature reviews for this compound’s pharmacological applications using Google Scholar?

- Advanced Search : Use

"this compound" AND ("NF-κB" OR "NFAT")to filter mechanistic studies. Exclude patents with-patent. - Citation Tracking : Leverage “Cited by” to identify influential papers and “Related articles” for interdisciplinary connections.

- Author Profiles : Follow experts like Qun Wei (Beijing Normal University) for updates on this compound’s calcineurin interactions .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., Western blot alongside ELISA).

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding .

- Resource Validation : Cross-reference HMDB, PubMed, and university repositories (e.g., Beijing Normal University publications) to avoid unreliable sources .

Properties

IUPAC Name |

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWESBHWAOZORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177569 | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23013-84-5 | |

| Record name | Glycyrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23013-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 - 245 °C | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.